6-Chloro-2-iodopurine

Cross-Coupling Purine Functionalization Regioselectivity

Select 6-Chloro-2-iodopurine for its uniquely differentiated C2-iodo/C6-chloro reactivity. This dihalogenated purine enables exclusive, tunable C2 selectivity in cross-couplings (Suzuki, Stille, Sonogashira) while preserving C6 for subsequent S_NAr or a second coupling. It eliminates the regiochemical mixtures and tedious purifications of symmetric dihalopurines, accelerating hit-to-lead timelines in kinase programs and adenosine receptor research. It is the validated precursor for MRS 2500 and 2-alkynyladenosines. Procure this essential orthogonal building block to streamline your complex purine library synthesis with minimal purification overhead.

Molecular Formula C5H2ClIN4
Molecular Weight 280.45 g/mol
CAS No. 18552-90-4
Cat. No. B104377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-iodopurine
CAS18552-90-4
Synonyms6-Chloro-2-iodo-9H-purine;  6-Chloro-2-iodo-1H-purine;  2-Iodo-6-chloropurine
Molecular FormulaC5H2ClIN4
Molecular Weight280.45 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)I)Cl
InChIInChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
InChIKeySZRNPDHDBPGZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-iodopurine (CAS 18552-90-4): A Strategic Dihalogenated Purine Intermediate for Orthogonal Cross-Coupling


6-Chloro-2-iodopurine (CAS 18552-90-4) is a dihalogenated purine derivative with the molecular formula C₅H₂ClIN₄ and molecular weight 280.45 . Its defining feature is the differential reactivity of the C2 iodine and C6 chlorine substituents, which enables orthogonal and sequential functionalization strategies not possible with symmetrically substituted analogs. This compound serves as a template for the construction of complex 2,6-disubstituted purines, a privileged scaffold in medicinal chemistry [1].

Why 2,6-Dichloropurine and Other Analogs Cannot Replace 6-Chloro-2-iodopurine in Sequential Derivatization Workflows


Symmetrical dihalopurines like 2,6-dichloropurine lack sufficient leaving group differentiation, leading to regiochemical mixtures that require tedious chromatographic separation. Conversely, monohalogenated purines (e.g., 6-chloropurine) lack a second reactive handle for orthogonal functionalization. The unique C2-I/C6-Cl pairing in 6-chloro-2-iodopurine leverages the superior leaving group ability of iodine over chlorine in palladium-catalyzed cross-couplings, enabling exclusive C2 selectivity while preserving the C6 chlorine for subsequent nucleophilic aromatic substitution (S_NAr) or a second cross-coupling step [1]. This predictable, tunable reactivity is essential for synthesizing diverse 2,6-disubstituted purine libraries with minimal purification overhead [2].

Head-to-Head Quantitative Differentiation of 6-Chloro-2-iodopurine from Closest Analogs


Suzuki-Miyaura Cross-Coupling: Exclusive C2 Selectivity of 6-Chloro-2-iodopurine vs. C6 Preference of 2,6-Dichloropurine

In direct comparative Suzuki-Miyaura reactions with one equivalent of phenylboronic acid, 9-benzyl-6-chloro-2-iodopurine demonstrates exclusive coupling at the C2 position, yielding 9-benzyl-6-chloro-2-phenylpurine. Under identical conditions, the analogous 9-benzyl-2,6-dichloropurine reacts preferentially at the C6 position to give 9-benzyl-2-chloro-6-phenylpurine [1]. This inversion of regioselectivity is attributed to the superior leaving group ability of iodine over chlorine in the oxidative addition step of the palladium catalytic cycle, overriding the inherent electronic bias of the purine ring [2].

Cross-Coupling Purine Functionalization Regioselectivity

Heck Reaction Performance: 71–97% Isolated Yields for 2-Alkenyl-6-chloropurines from 6-Chloro-2-iodopurine vs. ≤12% Yield from 6-Iodopurine

Under Heck reaction conditions, 9-substituted 6-chloro-2-iodopurines undergo smooth coupling to afford 2-alkenyl-6-chloropurines in 71–97% isolated yields [1]. In stark contrast, 9-benzyl-6-iodopurine (lacking the C2 iodine handle) predominantly undergoes reductive dimerization, yielding the desired Heck product in ≤12% yield [1]. The presence of the C2 iodine in 6-chloro-2-iodopurine is critical for productive coupling, as the C6 iodine analog suffers from competitive homo-coupling side reactions.

Heck Reaction Alkenylation Yield Optimization

Stille Coupling Regiochemistry: Exclusive C2 Functionalization Enabled by C2-I/C6-Cl Leaving Group Differentiation

In Stille cross-couplings with organotin reagents, N-alkylated 6-chloro-2-iodopurine reacts exclusively at the C2 position, affording 6-chloro-2-substituted purines with complete regiocontrol [1]. This outcome is opposite to that observed for 2,6-dichloropurine, which couples at the C6 position under identical conditions [1]. The regiochemistry is dictated by the relative leaving group aptitude (I ≫ Cl) in the oxidative addition step, providing a predictable and orthogonal handle for sequential derivatization. Using the more reactive catalyst [(2-furyl)₃P]₄Pd at 50 °C was required to maintain complete C2 selectivity, underscoring the tunable nature of the system [1].

Stille Coupling Organotin Leaving Group Effects

Crystal Structure Confirmation of Regiochemistry via Single-Crystal X-ray Diffraction

The molecular structure of 6-chloro-2-iodopurine was unambiguously determined by single-crystal X-ray diffraction, confirming the C2-iodo/C6-chloro substitution pattern established by HMBC NMR [1]. The crystal data: space group P2₁/c, a = 4.8021(1) Å, b = 11.86(2) Å, c = 21.79(4) Å, β = 95.098(4)°, V = 1236.1(4) ų at 125 K, R₁ = 0.0329 [1]. This structural characterization is essential for procuring material of verified identity, as the isomeric 6-iodo-2-chloropurine could arise from alternative synthetic routes and would exhibit inverted reactivity. Vendors providing this compound with certified analytical data (NMR, HPLC) often reference this crystallographically validated structure as the definitive benchmark .

X-ray Crystallography Structural Confirmation Quality Assurance

Synthetic Accessibility: Direct Lithiation-Stannylation Route from Hypoxanthine vs. Expensive 2,6-Dichloropurine Starting Material

6-Chloro-2-iodopurine is accessible via a three-step, high-yielding sequence from inexpensive hypoxanthine: (1) chlorination to 6-chloropurine, (2) N9-protection, and (3) regiospecific lithiation/quenching with tributyltin chloride followed by iodination [1]. In contrast, the synthetically analogous 2,6-dichloropurine is commercially available but remains an expensive starting material, often cost-prohibitive for large-scale library synthesis [1]. The ability to prepare 6-chloro-2-iodopurine from a commodity purine base provides a significant cost advantage and supply chain resilience for laboratories requiring multigram quantities.

Synthetic Methodology Cost-Efficiency Starting Material

Procurement-Driven Application Scenarios for 6-Chloro-2-iodopurine Based on Verified Differentiation


Synthesis of 2,6,9-Trisubstituted Purine Libraries for Kinase Inhibitor Discovery

Leveraging the orthogonal C2/C6 reactivity demonstrated in Suzuki and Stille couplings [1], 6-chloro-2-iodopurine is the preferred building block for constructing diverse 2,6,9-trisubstituted purine libraries. The exclusive C2 selectivity in the first cross-coupling step allows introduction of aryl, alkenyl, or alkyl groups at C2 while preserving the C6-Cl for a second diversification step via S_NAr with amines or a second cross-coupling. This sequential, one-pot-like workflow avoids protecting group manipulations and reduces purification steps, accelerating hit-to-lead timelines in kinase inhibitor programs targeting CDKs, adenosine receptors, and other purine-binding proteins [2].

Precursor to MRS 2500 and Related P2Y1 Receptor Antagonists

6-Chloro-2-iodopurine is a validated key intermediate in the synthesis of MRS 2500 tetraammonium salt, a highly potent and selective antagonist of the platelet P2Y1 receptor that inhibits ADP-induced human platelet aggregation . Laboratories engaged in cardiovascular or anti-thrombotic research should prioritize this compound for the reproducible preparation of MRS 2500 and structurally related nucleotide analogs. The high Heck reaction yields (71–97%) reported for C2-alkenylation of this scaffold [3] further support its utility in synthesizing C2-modified purine nucleotides for probing purinergic signaling pathways.

Preparation of 2-Alkynyladenosine A₂ Receptor Agonists

An economical synthetic method for 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine, a precursor to 2-alkynyladenosines, has been established [4]. This nucleoside derivative undergoes Sonogashira coupling at the C2 position to install alkynyl groups, yielding potent and selective adenosine A₂ receptor agonists with antihypertensive activity. The C6 chlorine can be subsequently displaced with ammonia or amines to generate the adenine base. Procuring the 6-chloro-2-iodopurine aglycone is the first step in this established route, and its orthogonal reactivity is essential for achieving high overall yields.

Synthesis of 2-Substituted Inosine and Guanosine Analogues via Photochemical Hydration

Dihalogenated purine nucleosides derived from 6-chloro-2-iodopurine serve as precursors for photoinduced hydration reactions that afford uncommon 2-substituted inosine analogues [5]. The differential photoreactivity of the C2-iodo and C6-chloro bonds enables selective C2 functionalization under photochemical conditions, providing access to nucleoside analogs with modified hydrogen-bonding patterns. This application is particularly relevant for laboratories developing antiviral or anticancer nucleoside therapeutics where subtle modifications to the purine base can dramatically alter biological activity and selectivity.

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